molecular formula C9H15NO2 B12943626 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid CAS No. 119103-11-6

1-Azabicyclo[3.3.1]nonane-5-carboxylic acid

Katalognummer: B12943626
CAS-Nummer: 119103-11-6
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: PVPLABKMWLPCSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[3.3.1]nonane-5-carboxylic acid is a bicyclic compound characterized by a nitrogen atom integrated into its structure. This compound is notable for its unique structural framework, which is common in many biologically significant natural products. The presence of the nitrogen atom in the bicyclic system imparts distinct chemical and biological properties, making it an intriguing subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain the bicyclic framework . Another approach is the radical cyclization method, which has been explored using different reagents such as Cp2TiCl and SmI2 . These methods typically require specific reaction conditions, including controlled temperatures and the presence of catalysts or radical initiators.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reagents can vary depending on the desired scale and application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-Azabicyclo[3.3.1]nonane-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

119103-11-6

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

1-azabicyclo[3.3.1]nonane-5-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)9-3-1-5-10(7-9)6-2-4-9/h1-7H2,(H,11,12)

InChI-Schlüssel

PVPLABKMWLPCSG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCCN(C1)C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.